D-Glycero-D-gulo-heptose

描述

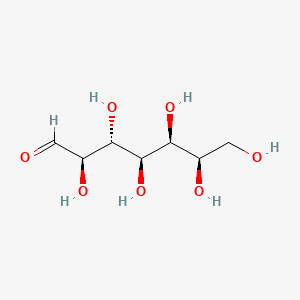

D-Glycero-D-gulo-Heptose is a heptose . It has a molecular formula of C7H14O7 and a molecular weight of 210.18 g/mol . It is also known by other names such as d-Glucoheptose and (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal .

Synthesis Analysis

D-Glycero-D-gulo-heptose can react with 2,2-dimethoxypropane to give its 2,3:6,7-di-O-isopropylidene derivative . Its base-catalyzed addition to formaldehyde results in the formation of 2,3:6,7-di-O-isopropylidene-2-C-(hydroxymethyl)-D-glycero-D-gulo-heptofuranose . Another synthesis pathway involves the conversion of the acetylated 1-deoxy-1-nitro-D-glycero-(D-ido- and D-gulo-)heptitols to 3,4,5,6,7-penta-O-acetyl-1,2-dideoxy-1-nitro-D-gluco-hept-1-enitol .Molecular Structure Analysis

The IUPAC name of D-Glycero-D-gulo-heptose is (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal . The InChIKey is YPZMPEPLWKRVLD-PJEQPVAWSA-N . The Canonical SMILES is C(C(C(C(C(C(C=O)O)O)O)O)O)O and the Isomeric SMILES is C(C@HO)O)O)O)O)O .Chemical Reactions Analysis

The reaction mechanism of D-Glycero-D-gulo-heptose proceeds through the formation of a 4-keto intermediate followed by the loss of water from C5/C6 .Physical And Chemical Properties Analysis

D-Glycero-D-gulo-heptose has a molecular weight of 210.18 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 7 . It also has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass are both 210.07395278 g/mol . The Topological Polar Surface Area is 138 Ų .科学研究应用

1. Synthesis of D-glycero-D-gulo-heptose from D-glucose

- Summary of Application: D-Glycero-D-gulo-heptose is synthesized from D-glucose. This synthesis is part of the research conducted by the Division of Biochemistry and Molecular Biology at the National Research Council of Canada .

- Methods of Application: D-Glucose is condensed with nitromethane to yield 1-deoxy-1-nitro-D-glycero-D-ido-heptitol and 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol, which are converted via the Nef reaction to D-glycero-D-ido-heptose and D-glycero-D-gulo-heptose respectively .

- Results or Outcomes: The synthesis of D-glycero-D-gulo-heptose from D-glucose provides a practical method for the production of derived heptose and heptitol derivatives .

2. Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from D-Glucose

- Summary of Application: The research focuses on the gram-scale production of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from readily available D-Glucose .

- Methods of Application: The synthesis involves scaling up to such amounts of the product, increasing the efficiency of the synthesis and reducing the number of steps of the classical route through the direct phosphorylation of the O6, O7-unprotected heptose .

- Results or Outcomes: The refined method could be of practical value for further biological screening of heptose phosphate derivatives .

3. Understanding the Mechanisms of Immune System Activation

- Summary of Application: Heptose phosphates, including D-glycero-D-gulo-heptose, are pathogen-associated molecular patterns recognized by the receptors of the innate immune system. Understanding these mechanisms is crucial for developing therapeutic agents to combat infectious diseases and overcome antibiotic resistance .

- Methods of Application: The study involves the gram-scale production of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate from readily available D-glucose. This method increases the efficiency of the synthesis and reduces the number of steps of the classical route through the direct phosphorylation of the O6, O7-unprotected heptose .

- Results or Outcomes: The refined method could be of practical value for further biological screening of heptose phosphate derivatives .

4. Biosynthesis of Heptoses in Capsular Polysaccharides

- Summary of Application: Heptoses, including D-Glycero-D-gulo-heptose, are used in the construction of capsular polysaccharides in the human pathogen Campylobacter jejuni .

- Methods of Application: The study identified 20 unique enzymes with different substrate profiles that are used by various strains and serotypes of C. jejuni to make six different stereoisomers of GDP-6-deoxy-heptose, four stereoisomers of GDP-D-glycero-heptoses, and two stereoisomers of GDP-3,6-dideoxy-heptose starting from D-sedoheptulose-7-phosphate .

- Results or Outcomes: The study has led to the creation of methods for the total synthesis of heptoses in the laboratory, proving their structures and deducing biosynthetic pathways of their further transformations and products .

5. Understanding the Mechanisms of Immune System Activation

- Summary of Application: Heptose phosphates, including D-glycero-D-gulo-heptose, are pathogen-associated molecular patterns recognized by the receptors of the innate immune system. Understanding these mechanisms is crucial for developing therapeutic agents to combat infectious diseases and overcome antibiotic resistance .

- Methods of Application: The study involves the gram-scale production of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate from readily available D-glucose. This method increases the efficiency of the synthesis and reduces the number of steps of the classical route through the direct phosphorylation of the O6, O7-unprotected heptose .

- Results or Outcomes: The refined method could be of practical value for further biological screening of heptose phosphate derivatives .

6. Biosynthesis of Heptoses in Capsular Polysaccharides

- Summary of Application: Heptoses, including D-Glycero-D-gulo-heptose, are used in the construction of capsular polysaccharides in the human pathogen Campylobacter jejuni .

- Methods of Application: The study identified 20 unique enzymes with different substrate profiles that are used by various strains and serotypes of C. jejuni to make six different stereoisomers of GDP-6-deoxy-heptose, four stereoisomers of GDP-D-glycero-heptoses, and two stereoisomers of GDP-3,6-dideoxy-heptose starting from D-sedoheptulose-7-phosphate .

- Results or Outcomes: The study has led to the creation of methods for the total synthesis of heptoses in the laboratory, proving their structures and deducing biosynthetic pathways of their further transformations and products .

未来方向

There are two modern routes for the synthesis of the D-glycero-D-gluco-heptoside core: from D-xylose—the sugar chain is extended from C5 to C7 using the Horner–Wadsworth–Emmons (HWE) reaction with (EtO)2P(O)–CH2–CO2Me .

Relevant Papers Several papers have been published on D-Glycero-D-gulo-heptose. Some of them include "Stereospecific Synthesis of D-Glycero-D-ido-oct-2-ulose" , "Reaction Mechanism and Three-Dimensional Structure of GDP-d-glycero-α-d" , and "Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2" .

属性

IUPAC Name |

(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-PJEQPVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031278 | |

| Record name | D-Glycero-D-gulo-heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Glycero-D-gulo-heptose | |

CAS RN |

3146-50-7 | |

| Record name | D-glycero-D-gulo-Heptose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3146-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glycero-D-gulo-heptose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glycero-D-gulo-heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glycero-D-gulo-heptose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2909917.png)

![3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid](/img/structure/B2909918.png)

![methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2909919.png)

amino}-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2909930.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2909932.png)

![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2909940.png)